Syk Kinase Inhibition: BAY 61-3606 (an Imidazo[1,2-c]pyrimidin-8-amine Derivative) Demonstrates Superior Potency and Selectivity
The imidazo[1,2-c]pyrimidin-8-amine derivative BAY 61-3606 acts as a potent and highly selective inhibitor of the Syk tyrosine kinase. Compared to a panel of other kinases (Btk, Fyn, Itk, Lyn, Src), it exhibits no inhibitory effect even at concentrations as high as 4.7 µM, demonstrating its exquisite selectivity . This level of selectivity is not observed with many other Syk inhibitor scaffolds.
| Evidence Dimension | Kinase Inhibitory Activity and Selectivity |
|---|---|
| Target Compound Data | IC50 = 10 nM; Ki = 7.5 nM for Syk |
| Comparator Or Baseline | Btk, Fyn, Itk, Lyn, Src kinases (IC50 > 4.7 µM for all) |
| Quantified Difference | >470-fold selectivity for Syk over other tested kinases |
| Conditions | In vitro kinase assay (ATP-competitive, reversible) |
Why This Matters
This high degree of selectivity reduces the risk of off-target effects in cellular and in vivo models, making it a superior choice for functional studies of Syk-dependent signaling pathways compared to less selective inhibitors.
